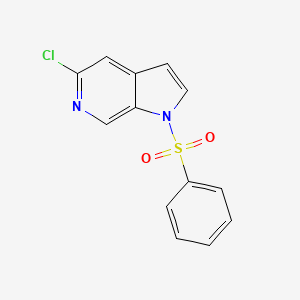

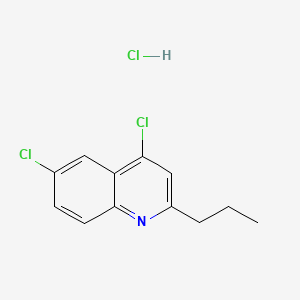

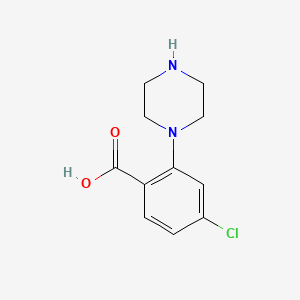

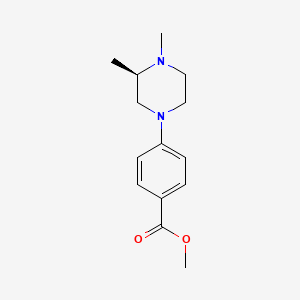

(R)-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 4-(3,4-dimethylpiperazin-1-yl)benzoate” is similar to the one you’re asking about . It has a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-(3,4-dimethylpiperazin-1-yl)benzoate” includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-(3,4-dimethylpiperazin-1-yl)benzoate” include a molecular weight of 262.35 g/mol, XLogP3-AA of 2.5, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, and rotatable bond count of 4 .Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

Synthetic Versatility : Compounds like methyl-2-formyl benzoate exhibit a range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These compounds serve as significant structures and excellent precursors for new bioactive molecules, showcasing their importance in organic synthesis and pharmaceutical applications (Farooq & Ngaini, 2019).

Pharmacological Precursors : The utility of similar compounds in the synthesis of medical products emphasizes the role of (R)-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate-like structures in drug development, highlighting their potential in creating pharmaceuticals with varied therapeutic effects.

Biological Interactions and Mechanistic Studies

DNA Binding Properties : Analogs of N-methylpiperazine derivatives, like Hoechst 33258, bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These properties have been exploited in fluorescent DNA staining, chromosome analysis, and as starting points for drug design, indicating that compounds with similar functionalities may have applications in biological studies and therapeutic development (Issar & Kakkar, 2013).

Drug Impurity Analysis : Research into the synthesis and analysis of pharmaceutical impurities, such as those in proton pump inhibitors, highlights the importance of understanding chemical derivatives and their role in drug safety and efficacy. This aspect could be relevant for compounds like this compound in ensuring the purity and quality of pharmaceutical products (Saini et al., 2019).

Mechanism of Action

Target of Action

A similar compound, 1-(2-((3,4-dimethylphenyl)thio)phenyl)piperazine, has been found to bind to the human cloned alpha-2c adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

properties

IUPAC Name |

methyl 4-[(3R)-3,4-dimethylpiperazin-1-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-10-16(9-8-15(11)2)13-6-4-12(5-7-13)14(17)18-3/h4-7,11H,8-10H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEUPRPCCUJZEP-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728631 |

Source

|

| Record name | Methyl 4-[(3R)-3,4-dimethylpiperazin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201670-91-8 |

Source

|

| Record name | Methyl 4-[(3R)-3,4-dimethylpiperazin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride](/img/structure/B598058.png)

![2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione](/img/structure/B598059.png)